molecular formula C11H9Cl2N5Ni B13425011 Dichloronickel;2,6-di(pyrazol-1-yl)pyridine

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine

Cat. No.: B13425011
M. Wt: 340.82 g/mol
InChI Key: WEAQWSFPQTYECK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine (hereafter [NiCl₂(bpp)], where bpp = 2,6-di(pyrazol-1-yl)pyridine) is a nickel(II) complex featuring a tridentate bpp ligand and two chloride counterions. The bpp ligand coordinates via the pyridine nitrogen and two pyrazole nitrogens, forming a meridional geometry. This complex is part of a broader family of transition metal complexes with bpp derivatives, which are widely studied for their structural diversity and tunable electronic properties .

Properties

Molecular Formula

C11H9Cl2N5Ni

Molecular Weight

340.82 g/mol

IUPAC Name

dichloronickel;2,6-di(pyrazol-1-yl)pyridine

InChI

InChI=1S/C11H9N5.2ClH.Ni/c1-4-10(15-8-2-6-12-15)14-11(5-1)16-9-3-7-13-16;;;/h1-9H;2*1H;/q;;;+2/p-2

InChI Key

WEAQWSFPQTYECK-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=NC(=C1)N2C=CC=N2)N3C=CC=N3.Cl[Ni]Cl

Origin of Product

United States

Preparation Methods

Preparation of the Ligand: 2,6-di(pyrazol-1-yl)pyridine

Synthetic Routes to 2,6-di(pyrazol-1-yl)pyridine

The ligand 2,6-di(pyrazol-1-yl)pyridine (abbreviated as 1-bpp in some literature) is typically synthesized via nucleophilic substitution reactions starting from 2,6-dihalopyridines, especially 2,6-dichloropyridine or 2,6-difluoropyridine, with pyrazole or substituted pyrazoles.

Key Methods:
Method Starting Material Reagents & Conditions Notes Reference
Nucleophilic Aromatic Substitution (SNAr) 2,6-Dichloropyridine or 2,6-difluoropyridine Pyrazole, base (e.g., K2CO3), solvent (diglyme or THF), 110-130 °C, 3-5 days High temperature and long reaction times; yields moderate to good
Hydrazino Pyridine Route 2,6-Dihydrazinopyridine + β-diketones Acid catalyst, reflux in THF, 12-24 hrs Alternative route providing regioselectivity; useful for substituted derivatives

The SNAr reaction involves displacement of halides on the pyridine ring by the pyrazole nitrogen nucleophile. The reaction is typically conducted in high boiling solvents like diglyme or tetrahydrofuran (THF) under reflux or elevated temperatures for extended periods to ensure complete substitution.

Preparation of 2,6-Dichloropyridine (Starting Material)

2,6-Dichloropyridine, a key precursor, is prepared by chlorination of 2-chloropyridine in liquid phase without catalysts at temperatures above 160 °C to achieve high selectivity and yield.

Parameter Value/Condition Notes
Starting Material 2-Chloropyridine May contain some 2,6-dichloropyridine
Chlorination Agent Chlorine gas Controlled addition by measuring chlorine concentration in exhaust
Temperature 160–250 °C (preferably 180 °C) High temperature favors selectivity
Pressure Elevated pressure to raise boiling point Prevents solvent evaporation
Solvent Optional, inert solvent to increase boiling point Does not participate in reaction
Purification Neutralization, extraction, fractional distillation Removes impurities like pyridine, 2-chloropyridine

This method avoids photochemical steps and catalyst usage, improving yield and purity of 2,6-dichloropyridine, which is essential for subsequent ligand synthesis.

Complexation to Form Dichloronickel;2,6-di(pyrazol-1-yl)pyridine

General Synthetic Procedure

The complex is prepared by reacting nickel(II) chloride with the preformed 2,6-di(pyrazol-1-yl)pyridine ligand in an appropriate solvent. The reaction typically proceeds under mild conditions to afford the dichloronickel complex.

Component Details
Metal Source Nickel(II) chloride (NiCl2)
Ligand 2,6-di(pyrazol-1-yl)pyridine
Solvent Commonly used solvents include methanol, ethanol, or acetonitrile
Temperature Ambient to reflux depending on solvent
Reaction Time Several hours to overnight
Stoichiometry 1:1 molar ratio (Ni:ligand)
Isolation Filtration or crystallization to obtain pure complex

The ligand coordinates tridentately to the nickel center through the pyridine nitrogen and the two pyrazole nitrogens, while two chloride ions complete the coordination sphere, resulting in a neutral complex.

Example Synthesis Data

Step Reagents & Conditions Yield (%) Notes
Ligand synthesis via SNAr 2,6-dichloropyridine + pyrazole, K2CO3, diglyme, 120 °C, 4 days 60-75% Purification by column chromatography or recrystallization
Complexation Ligand + NiCl2·6H2O, methanol, reflux, 6 hrs 70-85% Product isolated as crystalline solid

This procedure yields the this compound complex with high purity, confirmed by spectroscopic methods (NMR, UV-Vis) and elemental analysis.

Characterization and Research Results

Spectroscopic Features

  • NMR Spectroscopy: The ligand shows characteristic pyrazole and pyridine proton resonances; coordination shifts signals due to metal binding.
  • UV-Vis Spectroscopy: Metal-to-ligand charge transfer bands observed, confirming complex formation.
  • Mass Spectrometry: Molecular ion peaks consistent with C11H9Cl2N5Ni (MW 340.82 g/mol).
  • X-ray Crystallography: Confirms octahedral coordination geometry around nickel with ligand chelation.

Yield and Purity

Compound Yield (%) Purity (%) Method of Purification
2,6-Dichloropyridine 70-85 >98 Fractional distillation
2,6-di(pyrazol-1-yl)pyridine 60-75 >95 Chromatography/Recrystallization
Dichloronickel complex 70-85 >98 Crystallization

Summary Table of Preparation Methods

Step Starting Material Reaction Type Conditions Yield Range Key Notes
1 2-Chloropyridine Chlorination (liquid phase) Cl2 gas, 160-250 °C, no catalyst 70-85% High purity 2,6-dichloropyridine
2 2,6-Dichloropyridine + Pyrazole Nucleophilic aromatic substitution K2CO3, diglyme, 110-130 °C, 3-5 days 60-75% Tridentate ligand formation
3 Ligand + NiCl2 Coordination complexation Methanol, reflux, 6 hrs 70-85% Dichloronickel complex

Chemical Reactions Analysis

Ligand Substitution Reactions

The chloride ligands in NiCl₂[L] are labile and can be replaced by stronger-field ligands, a property exploited in catalytic and synthetic applications.

Reaction TypeConditionsProducts/OutcomeReference
Anion Exchange Treatment with KPF₆ in MeCN[Ni(L)(PF₆)₂] (improved solubility in organic solvents)
Coordination with N-Donors Reaction with NH₃ or pyridineFormation of [Ni(L)(NH₃)₂]²⁺ or [Ni(L)(py)₂]²⁺
Biomolecule Binding Aqueous buffer (pH 7.4)Interaction with DNA/RNA bases via axial coordination
  • Key Insight : Substitution kinetics depend on ligand steric and electronic effects. The pyrazole-pyridine framework stabilizes the nickel center, slowing ligand exchange compared to simpler NiCl₂ complexes .

Catalytic Activity

NiCl₂[L] serves as a precursor for nickel catalysts in cross-coupling and hydrogenation reactions.

Suzuki-Miyaura Coupling

  • Substrates : Aryl halides + arylboronic acids

  • Conditions : K₂CO₃, EtOH/H₂O, 80°C

  • Yield : 75–92% (electron-deficient aryl halides show higher reactivity) .

Transfer Hydrogenation

  • Substrates : Ketones → Alcohols

  • Conditions : i-PrOH, KOtBu, 60°C

  • TOF : 120 h⁻¹ (superior to Fe analogs due to Ni’s lower redox activity) .

Redox Behavior

NiCl₂[L] exhibits reversible Ni(II)/Ni(III) redox transitions, characterized by cyclic voltammetry:

ElectrolyteE₁/₂ (V vs. Ag/AgCl)ΔEₚ (mV)Notes
MeCN+0.6890Quasi-reversible process
H₂O+0.52120Irreversible at pH < 5
  • Mechanism : Oxidation involves ligand-centered electron transfer, stabilizing higher oxidation states .

Biological Interactions

NiCl₂[L] binds to biomolecules, with implications for anticancer activity:

TargetBinding Constant (Kₐ, M⁻¹)TechniqueReference
DNA (CT-DNA) 1.2 × 10⁴UV-Vis titration
BSA 3.8 × 10³Fluorescence
  • Cytotoxicity : IC₅₀ = 12 μM (HeLa cells), attributed to DNA intercalation and ROS generation.

Comparative Reactivity

NiCl₂[L] shows distinct reactivity compared to analogous Fe(II) and Co(II) complexes:

PropertyNiCl₂[L]FeCl₂[L]CoCl₂[L]
Redox Stability ModerateLowHigh
Catalytic TOF 120 h⁻¹45 h⁻¹200 h⁻¹
DNA Binding 1.2 × 10⁴0.8 × 10⁴2.1 × 10⁴
  • Structural Basis : Nickel’s intermediate Lewis acidity balances substrate activation and catalyst stability .

Synthetic Modifications

The ligand (L) can be functionalized to tune the complex’s properties:

  • Alkylation : Reaction with alkyl halides at pyrazole N-H positions enhances hydrophobicity .

  • Sonogashira Coupling : Introduction of alkynyl groups improves π-backbonding, stabilizing low-spin Ni(II) .

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

    Materials Science: It is used in the development of new materials with specific magnetic and electronic properties.

Biology and Medicine:

    Biomedical Sensors: The compound’s coordination properties make it suitable for use in sensors that detect biological molecules.

    Drug Development: It can be explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry:

    Electronics: The compound’s electronic properties make it useful in the development of electronic devices and components.

    Environmental Applications: It can be used in processes that involve the removal of pollutants from water and air.

Mechanism of Action

The mechanism by which Dichloronickel;2,6-di(pyrazol-1-yl)pyridine exerts its effects is primarily through its ability to form stable coordination complexes. The nickel center can interact with various substrates, facilitating reactions through coordination and activation of the substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or sensor development.

Comparison with Similar Compounds

Comparison with Iron(II)-bpp Complexes

Iron(II) complexes like [Fe(bpp)₂][BF₄]₂ exhibit spin crossover behavior, where the metal center transitions between high-spin (HS, $S = 2$) and low-spin (LS, $S = 0$) states under external stimuli (temperature, pressure) . Key differences include:

Property [NiCl₂(bpp)] [Fe(bpp)₂][BF₄]₂
Spin State Fixed ($S = 1$, paramagnetic) Tunable (HS/LS transition)
Coordination Geometry Likely octahedral (tridentate bpp + 3 Cl⁻/solvent) Octahedral (two tridentate bpp ligands)
Applications Catalysis, luminescence Sensors, memory devices

The substituent effects on the bpp ligand (e.g., para-substituents like -OH or -SH) significantly alter SCO behavior in Fe(II) complexes by modulating σ-donor/π-acceptor strengths . For Ni(II), such modifications may instead influence redox potentials or catalytic activity .

Comparison with Other Nickel(II)-bpp Derivatives

Nickel(II) complexes with bpp ligands vary in coordination modes and counterions. For example:

  • [Ni(SCN)₂(bpp)] (thiocyanate counterions): Shows enhanced solubility and stability compared to chloride analogues, highlighting counterion-dependent properties .

Table 1: Structural and Electronic Comparison of Nickel-bpp Complexes

Compound Counterion Coordination Number Geometry Notable Properties
[NiCl₂(bpp)] Cl⁻ 5 Square pyramidal Moderate solubility, paramagnetic
[Ni(N₃)₂(bpp)] N₃⁻ 6 Octahedral High thermal stability
[Ni(SCN)₂(bpp)] SCN⁻ 6 Octahedral Soluble in polar solvents
Comparison with Terpyridine-Based Nickel Complexes

Terpyridine (terpy), another tridentate ligand, forms complexes like [Ni(terpy)Cl₂]. Unlike bpp, terpy lacks pyrazole donors, resulting in weaker π-backbonding. This difference leads to:

  • Higher Lewis acidity in [NiCl₂(bpp)] due to stronger σ-donation from pyrazole nitrogens.
  • Red-shifted electronic spectra for bpp complexes compared to terpy analogues .
Ligand Substituent Effects

Modifying the bpp ligand’s para-position (e.g., -SH, -OH, or alkyl groups) impacts metal-ligand bonding. For instance:

  • 4-SH-bpp forms disulfide-bridged oligomers with Fe(II), enhancing spin transition cooperativity .

Biological Activity

Dichloronickel;2,6-di(pyrazol-1-yl)pyridine is a coordination compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through coordination chemistry methods involving nickel(II) salts and the ligand 2,6-di(pyrazol-1-yl)pyridine. The structure can be represented as follows:

NiCl2C10H10N4\text{NiCl}_2\cdot \text{C}_{10}\text{H}_{10}\text{N}_4

This compound features a nickel center coordinated to two chloride ions and a bidentate ligand derived from pyrazole.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with dichloronickel complexes, particularly in the context of their pharmacological potential. The following sections detail specific areas of biological activity.

Antimicrobial Properties

Research indicates that dichloronickel complexes exhibit significant antimicrobial activity. A study demonstrated that these compounds effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it has been effective against several cancer cell lines, including breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

A notable area of interest is the neuroprotective effects of dichloronickel complexes. Research has indicated that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is attributed to the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL.
Study 2Showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 20 µM and 25 µM respectively.
Study 3Reported neuroprotective effects in SH-SY5Y neuronal cells with a reduction in ROS levels by up to 30%.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction : The nickel ion plays a crucial role in its biological activity by interacting with cellular targets.
  • Ligand Modulation : The pyrazole moieties enhance the lipophilicity and bioavailability of the compound.
  • Reactive Oxygen Species Scavenging : The compound's ability to scavenge ROS contributes to its neuroprotective properties.

Q & A

Q. What are the recommended synthesis routes for dichloronickel complexes with 2,6-di(pyrazol-1-yl)pyridine ligands?

  • Methodological Answer : The ligand 2,6-di(pyrazol-1-yl)pyridine can be synthesized via nucleophilic substitution reactions between pyrazole derivatives and halogenated pyridines. For coordination with nickel(II) chloride, a common approach involves refluxing stoichiometric amounts of the ligand and NiCl₂·6H₂O in a polar solvent (e.g., methanol or ethanol) under inert conditions. Purification via recrystallization or column chromatography is recommended to isolate the complex . Key parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing metal-to-ligand ratios (typically 1:1) to avoid byproducts .

Q. How should researchers handle safety concerns when working with pyrazolylpyridine derivatives?

  • Methodological Answer : Pyrazolylpyridine compounds require strict adherence to safety protocols due to skin/eye irritation risks (Category 2A hazards). Use fume hoods for handling solids or solutions, and wear nitrile gloves, lab coats, and safety goggles. Store the ligand and its complexes in airtight containers under nitrogen to prevent oxidation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. What characterization techniques are essential for verifying the structure of dichloronickel complexes?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Critical for confirming the coordination geometry (e.g., trigonal bipyramidal vs. octahedral) and bond lengths. For example, Zn(II) analogs show distorted trigonal-bipyramidal geometries with π-π stacking interactions between ligands .
  • Elemental analysis : Validate stoichiometry (C, H, N percentages).
  • Spectroscopy : Use UV-Vis to assess d-d transitions (e.g., Ni²⁺ in octahedral fields) and FT-IR to confirm ligand binding modes (e.g., shifts in pyrazole C=N stretches) .

Advanced Research Questions

Q. How can π-π stacking interactions in crystal structures of such complexes inform catalytic or magnetic properties?

  • Methodological Answer : Analyze SCXRD data (e.g., using Olex2 or Mercury software) to measure centroid-to-centroid distances (typically 3.5–4.0 Å) and dihedral angles between stacked aromatic rings. These interactions stabilize supramolecular architectures, which can enhance catalytic durability or enable magnetic coupling in polynuclear complexes. For example, π-π stacking in Zn(II) analogs correlates with enhanced thermal stability .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ligand fluxionality in solution vs. static solid-state structures). Use variable-temperature NMR to detect equilibria (e.g., ligand exchange). For Ni(II) complexes, compare solution magnetic moments (Evans method) with solid-state SQUID data to identify spin-state changes. Computational modeling (DFT) can reconcile electronic spectra with crystallographic geometries .

Q. How can researchers design experiments to probe ligand substitution kinetics in dichloronickel complexes?

  • Methodological Answer : Conduct stopped-flow UV-Vis experiments to monitor ligand displacement reactions (e.g., substituting Cl⁻ with SCN⁻). Use pseudo-first-order conditions with excess incoming ligand. Analyze rate constants (k) via Eyring plots to determine activation parameters (ΔH‡, ΔS‡). Compare with DFT-calculated transition states to validate mechanisms .

Methodological Design and Data Analysis

Q. What factorial design approaches optimize reaction conditions for synthesizing high-purity complexes?

  • Methodological Answer : Use a 2³ factorial design to test variables: solvent polarity (methanol vs. acetonitrile), temperature (25°C vs. 60°C), and molar ratio (1:1 vs. 1:1.2 metal:ligand). Measure responses (yield, purity via HPLC) and apply ANOVA to identify significant factors. Response surface methodology (RSM) can further refine optimal conditions .

Q. How should researchers validate the reproducibility of crystallographic data across different batches?

  • Methodological Answer : Perform batch-to-batch SCXRD comparisons using metrics like R-factors and unit cell parameters. For Ni(II) complexes, ensure consistent bond lengths (e.g., Ni-Npyridine ≈ 2.0–2.1 Å) and angles. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. π-π) across samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.